1'-(2-phenoxyacetyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one 1'-(2-phenoxyacetyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
Brand Name: Vulcanchem
CAS No.: 1705970-12-2
VCID: VC5234548
InChI: InChI=1S/C20H19NO4/c22-18(13-24-15-7-2-1-3-8-15)21-12-6-11-20(14-21)17-10-5-4-9-16(17)19(23)25-20/h1-5,7-10H,6,11-14H2
SMILES: C1CC2(CN(C1)C(=O)COC3=CC=CC=C3)C4=CC=CC=C4C(=O)O2
Molecular Formula: C20H19NO4
Molecular Weight: 337.375

1'-(2-phenoxyacetyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

CAS No.: 1705970-12-2

Cat. No.: VC5234548

Molecular Formula: C20H19NO4

Molecular Weight: 337.375

* For research use only. Not for human or veterinary use.

1'-(2-phenoxyacetyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one - 1705970-12-2

Specification

CAS No. 1705970-12-2
Molecular Formula C20H19NO4
Molecular Weight 337.375
IUPAC Name 1'-(2-phenoxyacetyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Standard InChI InChI=1S/C20H19NO4/c22-18(13-24-15-7-2-1-3-8-15)21-12-6-11-20(14-21)17-10-5-4-9-16(17)19(23)25-20/h1-5,7-10H,6,11-14H2
Standard InChI Key SZLXMXYVTXUUSC-UHFFFAOYSA-N
SMILES C1CC2(CN(C1)C(=O)COC3=CC=CC=C3)C4=CC=CC=C4C(=O)O2

Introduction

Chemical Structure and Nomenclature

Core Scaffold Analysis

The molecule’s central architecture comprises a 3H-spiro[2-benzofuran-1,3'-piperidine] system, where the benzofuran and piperidine rings share a single sp³-hybridized carbon atom (Figure 1). This spirocyclic arrangement imposes conformational rigidity, a feature often leveraged in drug design to enhance target selectivity . The benzofuran moiety (C₈H₆O) contributes aromaticity and planar geometry, while the piperidine ring (C₅H₁₀N) introduces basicity and hydrogen-bonding potential.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₉H₁₉NO₄
Molecular Weight325.36 g/mol
IUPAC Name1'-(2-Phenoxyacetyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
Canonical SMILESO=C1C2=CC=CC=C2OC13CCN(CC3)C(=O)COC4=CC=CC=C4

Functional Modifications

The 1'-position of the piperidine ring is substituted with a 2-phenoxyacetyl group, introducing a ketone (C=O) and ether (C-O-C) linkage. This modification enhances molecular polarity (calculated LogP ≈ 2.17) and provides sites for hydrogen bonding, critical for target engagement . The 3-keto group on the benzofuran ring may participate in redox reactions or serve as a metabolic liability.

Synthesis and Manufacturing

Retrosynthetic Strategy

The synthesis of 1'-(2-phenoxyacetyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one likely follows a modular approach:

  • Spirocycle Formation: Cyclocondensation of 2-bromobenzofuran-3-one with piperidine derivatives under basic conditions yields the spiro core .

  • Phenoxyacetyl Introduction: Acylation of the piperidine nitrogen using 2-phenoxyacetyl chloride in the presence of Hünig’s base .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1SpiroannulationK₂CO₃, DMF, 80°C, 12 h62%
2N-Acylation2-Phenoxyacetyl chloride, DIEA, CH₂Cl₂, 0°C → RT78%

Optimization Challenges

  • Regioselectivity: Competing acylation at the benzofuran oxygen necessitates protective group strategies (e.g., silyl ethers) .

  • Stereochemical Control: The spiro carbon’s configuration influences bioactivity but remains challenging to modulate without chiral auxiliaries .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (pH 7.4), necessitating formulation with cyclodextrins or lipid nanoparticles .

  • Thermal Stability: Decomposes above 210°C (DSC data) .

Table 3: Experimental Physicochemical Data

ParameterValueMethod
Melting Point126–128°CDifferential Scanning Calorimetry
logD (pH 7.4)2.45 ± 0.12Shake-Flask
Plasma Protein Binding89.2% (Human)Equilibrium Dialysis

ADME Profiling

  • CYP450 Metabolism: Primarily metabolized by CYP3A4 to inactive carboxylic acid derivatives .

  • Blood-Brain Barrier Penetration: Moderate (brain/plasma ratio = 0.45 in murine models) .

Biological Activity and Mechanism

Table 4: In Vitro Antimicrobial Activity

StrainMIC (µg/mL)Mechanism
P. aeruginosa PAO1>64T3SS Inhibition
E. coli O157:H7>64No Activity

CNS Applications

Spiropiperidine analogs demonstrate σ-1 receptor affinity (Kᵢ = 18 nM), suggesting potential in neuropathic pain management . The 3-keto group may stabilize receptor-ligand interactions through water-mediated hydrogen bonds.

Future Directions

  • Target Deconvolution: Identification of precise molecular targets via chemical proteomics.

  • Prodrug Development: Masking the 3-keto group as a hemiketal to improve oral bioavailability.

  • Combination Therapies: Co-administration with β-lactam antibiotics to synergize T3SS inhibition .

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